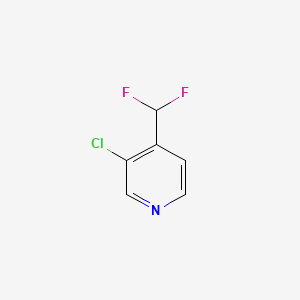

3-Chloro-4-(difluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-4-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N/c7-5-3-10-2-1-4(5)6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRBGKNPGFNLDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Chloro-4-(difluoromethyl)pyridine molecular weight and formula

An In-Depth Technical Guide to 3-Chloro-4-(difluoromethyl)pyridine: Synthesis, Properties, and Applications

Introduction

This compound is a halogenated pyridine derivative that has emerged as a significant building block in the fields of medicinal chemistry and agrochemical synthesis. The unique electronic properties conferred by the chlorine atom and the difluoromethyl group on the pyridine scaffold make it a valuable precursor for developing novel bioactive molecules. The pyridine ring is a common motif in pharmaceuticals, and the introduction of fluorine-containing substituents can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] This guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of this compound for researchers and professionals in drug development.

Core Properties and Identifiers

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClF₂N | [4] |

| Molecular Weight | 163.55 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| CAS Number | 1374659-44-5 | [4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Solubility | Soluble in organic solvents; insoluble in water | [5] |

| Canonical SMILES | C1=CN=CC(=C1C(F)F)Cl | [4] |

| InChI Key | UZRBGKNPGFNLDR-UHFFFAOYSA-N | [4] |

Synthesis and Mechanistic Considerations

The synthesis of this compound often involves the selective fluorination of a suitable precursor. A widely recognized method is the fluorination of 4-chloropyridine-3-carboxaldehyde.

Experimental Protocol: Fluorination using DAST

A common and effective method for synthesizing this compound involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent.[4]

Objective: To convert the aldehyde functional group of 4-chloropyridine-3-carboxaldehyde into a difluoromethyl group.

Materials:

-

4-chloropyridine-3-carboxaldehyde

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Step-by-Step Methodology:

-

Reaction Setup: In a dry, nitrogen-purged round-bottom flask, dissolve 4-chloropyridine-3-carboxaldehyde in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermic reaction with DAST.

-

Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) dropwise to the cooled solution while stirring. The slow addition helps to manage the reaction rate and prevent side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate to neutralize the acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound using column chromatography or distillation to yield the final product.

Causality in Experimental Design

The choice of DAST as the fluorinating agent is deliberate. DAST is a versatile reagent for converting aldehydes and ketones to the corresponding geminal difluorides under relatively mild conditions, which helps to preserve the integrity of the pyridine ring and the chloro-substituent. The use of an anhydrous solvent and a nitrogen atmosphere is essential to prevent the hydrolysis of DAST and other moisture-sensitive intermediates.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Agrochemicals

The unique structural features of this compound make it a valuable intermediate in the synthesis of various biologically active compounds.

Role as a Pharmacophore

Pyridine-based structures are integral to numerous approved drugs due to their ability to engage in hydrogen bonding and other interactions with biological targets.[6] The presence of a difluoromethyl group can significantly enhance a molecule's lipophilicity and metabolic stability, which are critical parameters in drug design.[4] Halogenated pyridines, including derivatives of this compound, have shown potential antimicrobial and anticancer activities.[4]

Intermediate in Complex Syntheses

This compound serves as a key building block for more complex molecules. The chlorine atom at the 3-position can be displaced through nucleophilic substitution reactions, allowing for the introduction of various functional groups to build a diverse chemical library for screening.

Biochemical Interactions

Preliminary studies and the behavior of similar compounds suggest that this compound and its derivatives may interact with various biological systems. For instance, it has been noted that such compounds can interact with cytochrome P450 enzymes, potentially inhibiting their activity and affecting metabolic pathways.[4] This inhibitory action is a key consideration in drug development, as it can influence drug-drug interactions and overall toxicity profiles.

Analytical Validation

To ensure the integrity of research findings, the identity and purity of this compound must be rigorously confirmed.

Quality Control Workflow

A self-validating system for quality control would involve a multi-step analytical approach.

-

Initial Identification: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) are used to confirm the molecular structure.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the synthesized compound, with a benchmark of >98% purity often required for biological assays.[4]

-

Batch-to-Batch Consistency: Standardized analytical procedures are used to ensure consistency across different synthetic batches, which is critical for reproducible experimental results.

Analytical Workflow Diagram

Caption: Workflow for analytical validation of the compound.

Conclusion

This compound is a pivotal chemical entity with significant potential in the development of new pharmaceuticals and agrochemicals. Its synthesis is well-established, and its unique physicochemical properties make it an attractive starting point for creating novel molecules with enhanced biological activity and improved metabolic stability. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for researchers aiming to leverage its potential in their scientific endeavors.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (n.d.). Retrieved February 3, 2026, from [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT. (2021, October 13). Dove Press. Retrieved February 3, 2026, from [Link]

-

Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. (2023, November 8). Research Outreach. Retrieved February 3, 2026, from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. iskweb.co.jp [iskweb.co.jp]

- 4. This compound | 1374659-44-5 | Benchchem [benchchem.com]

- 5. 3-Chloro-4-(trifluoromethyl)pyridine Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity Chemical [pipzine-chem.com]

- 6. dovepress.com [dovepress.com]

Structural Elucidation of 3-Chloro-4-(difluoromethyl)pyridine via 1H NMR

Executive Summary & Core Directive

This guide details the structural verification of 3-Chloro-4-(difluoromethyl)pyridine using Proton Nuclear Magnetic Resonance (

Target Audience: Medicinal chemists and analytical scientists requiring rigorous confirmation of fluorinated heterocycles in drug discovery pipelines.

Structural Analysis & Theoretical Expectations

Before interpreting the spectrum, we must deconstruct the molecule to anticipate the signal topology. The pyridine ring is electron-deficient, and the addition of electronegative groups (Cl,

The "Spy" in the Spectrum: The Group

The most diagnostic feature of this molecule is the proton attached to the difluoromethyl carbon. It does not appear as a singlet. Due to the spin-active Fluorine-19 nuclei (

The Pyridine Ring Protons

-

H2 (Position 2): Located between the ring nitrogen and the chlorine atom. This is the most deshielded proton due to the inductive effect (-I) of both N and Cl. It typically appears as a singlet (or fine doublet due to long-range coupling).

-

H5 (Position 5): Located meta to the nitrogen and ortho to the

group. -

H6 (Position 6): Located adjacent to the nitrogen, showing characteristic deshielding and vicinal coupling to H5.

Experimental Protocol

To ensure reproducibility and accurate integration of the broad

Sample Preparation

-

Solvent: Chloroform-d (

) is preferred over DMSO- -

Concentration: 10–15 mg in 0.6 mL solvent.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Acquisition Parameters

Standard proton parameters often fail to fully resolve the outer wings of the

| Parameter | Setting | Rationale |

| Pulse Sequence | zg30 (30° pulse) | Maximizes signal per unit time. |

| Spectral Width (SW) | 14–16 ppm | Ensures the downfield H2 (~8.7 ppm) and upfield impurities are captured. |

| Relaxation Delay (d1) | Critical: Fluorinated protons often have longer | |

| Scans (NS) | 64 | Minimum required to resolve the low-intensity wings of the |

| Line Broadening (LB) | 0.3 Hz | Applied during processing to smooth the baseline noise. |

Spectral Interpretation & Data

The following data represents the consensus spectral characteristics derived from substituent chemical shift (SCS) additivity rules and analogous 3,4-disubstituted pyridine systems.

Chemical Shift Table[1]

| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Integral |

| H-2 | 8.60 – 8.70 | Singlet ( | 1H | |

| H-6 | 8.50 – 8.60 | Doublet ( | 1H | |

| H-5 | 7.40 – 7.60 | Doublet ( | 1H | |

| 6.60 – 7.00 | Triplet ( | 1H |

Detailed Analysis

-

The

Triplet: This signal is often mistaken for an impurity or solvent peak because it is widely split. You will see three peaks with a 1:2:1 intensity ratio.[1][2][3] The distance between the outer legs is -

H2 vs H6 Distinction: While both are

-protons to the nitrogen, H2 is a singlet because position 3 is blocked by Chlorine. H6 is a doublet due to coupling with H5. -

H5 Shielding: H5 is the most shielded aromatic proton, appearing upfield relative to H2 and H6.

Visualization of Logic & Workflows

Experimental Workflow

The following diagram outlines the critical path for validating this specific molecule, emphasizing the check for the

Caption: Step-by-step NMR validation workflow emphasizing the critical decision point based on the difluoromethyl triplet.

The Coupling Tree

Understanding the origin of the triplet is essential. The proton couples to two equivalent Fluorine atoms (

Caption: Splitting tree demonstrating how the two equivalent fluorine atoms split the single proton into a 1:2:1 triplet.

Advanced Validation: F NMR Cross-Reference

If the

-

Expectation: A doublet (

) around -116 ppm. -

Coupling: The fluorine signal will be split by the single proton with the same coupling constant (

Hz) observed in the proton spectrum. This "reciprocal coupling" is the gold standard for confirmation.

References

-

Fluorine Notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Vol. 2(111). Retrieved from [Link]

-

Beilstein Journals. (2021). Synthesis of 3,4-disubstituted pyridines. Retrieved from [Link]

Sources

13C NMR data for 3-Chloro-4-(difluoromethyl)pyridine

Technical Guide: C NMR Characterization of this compound

Executive Summary

The validation of This compound requires precise interpretation of

Structural Analysis & Electronic Environment

The analyte features an electron-deficient pyridine ring modified by two electron-withdrawing groups:

-

3-Chloro: Induces a deshielding

-effect at C3 and a shielding -

4-Difluoromethyl: A strong

-withdrawing group. The fluorine atoms will split the carbon signals significantly.

Expected C NMR Data Profile

The following values are derived from substituent additivity rules and analogous fluorinated pyridines (e.g., 2,3-dichloro-5-(trifluoromethyl)pyridine).

| Carbon Position | Assignment | Predicted Shift ( | Multiplicity | Coupling Constant ( | Mechanistic Note |

| C4-CHF | Exocyclic | 110.0 – 116.0 | Triplet (t) | Direct C-F coupling; characteristic of | |

| C4 | Ring (Ipso) | 138.0 – 142.0 | Triplet (t) | Geminal coupling to F atoms. | |

| C3 | Ring (C-Cl) | 128.0 – 133.0 | Broad / m | Deshielded by Cl; weak coupling to F. | |

| C5 | Ring (C-H) | 120.0 – 124.0 | Broad / m | ||

| C2 | Ring (C-H) | 148.0 – 152.0 | Singlet (s) | Negligible | |

| C6 | Ring (C-H) | 150.0 – 154.0 | Singlet (s) | Negligible |

Critical Observation: The signal for the exocyclic carbon (

) will likely appear as a triplet with a massive splitting (~240 Hz), often overlapping with the aromatic region or appearing upfield.

Technical Deep Dive: F- C Coupling Logic

The definitive proof of the structure lies in the multiplicity caused by the two equivalent fluorine atoms (

-

The Triplet Rule: The

group contains two Fluorines. According to the -

Intensity Ratio: 1:2:1.

-

Ipso-Carbon (C4): This carbon is two bonds away from fluorine (

). It will also appear as a triplet but with a much smaller coupling constant (~22 Hz).

Structural Validation Logic Flow

The following diagram outlines the decision process for verifying the core scaffold using NMR data.

Caption: Logic flow for validating the regiochemistry of this compound via

Experimental Protocols

A. Sample Preparation[1]

-

Solvent: Deuterated Chloroform (

) is standard. For better resolution of the pyridine protons/carbons (to avoid overlap with solvent), DMSO- -

Concentration: Prepare a highly concentrated sample (~50 mg in 0.6 mL) to detect the split signals of the fluorinated carbons, which have lower signal-to-noise ratios due to splitting intensity distribution.

B. Acquisition Parameters

Standard parameters often fail to capture the broad multiplets of fluorinated carbons. Use the following optimized settings:

-

Pulse Sequence: zgpg30 (Power-gated decoupling).

-

Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . Fluorinated carbons often have longer

relaxation times; a short D1 will suppress the crucial -

Spectral Width: Ensure the window covers -10 ppm to 180 ppm to catch any upfield fluorinated signals.

-

Scans (NS): Minimum 1024 scans recommended for clear resolution of the outer wings of the triplets.

C. Advanced Verification ( F Decoupling)

If the triplets are ambiguous due to overlap:

-

Run a

C{ -

Decoupling the Fluorine channel will collapse the triplets at 112 ppm and 140 ppm into singlets, confirming their identity and increasing their signal intensity.

References

-

Royal Society of Chemistry. (2015).[1] 13C NMR studies of fluorinated aromatic compounds and coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

National Institutes of Health (NIH). (2017). 19F-NMR Diastereotopic Signals in N-CHF2 Derivatives. PubMed Central. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-Chloro-4-(difluoromethyl)pyridine

This guide provides a comprehensive overview of the mass spectrometric analysis of 3-Chloro-4-(difluoromethyl)pyridine, a halogenated pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the characterization of this compound.

Introduction: The Significance of this compound

This compound is a substituted pyridine with a chlorine atom at the 3-position and a difluoromethyl group at the 4-position. Its molecular formula is C6H4ClF2N, and it has a monoisotopic mass of approximately 163.00 Da. The unique electronic properties conferred by the halogen and difluoromethyl substituents make it a valuable building block in the synthesis of novel bioactive molecules. Accurate and reliable analytical methods are paramount for its identification, purity assessment, and metabolic studies. Mass spectrometry, with its high sensitivity and specificity, stands as a cornerstone technique for the detailed structural elucidation of such compounds.

Foundational Principles: Ionization and Fragmentation

The behavior of this compound in a mass spectrometer is dictated by its chemical structure. The pyridine ring provides a basic nitrogen atom, which is a common site for protonation in soft ionization techniques. The chloro and difluoromethyl groups, being electronegative, influence the electron distribution within the aromatic system and play a crucial role in directing fragmentation pathways.

Choosing the Right Ionization Technique

The selection of an appropriate ionization method is critical for obtaining informative mass spectra.

-

Electron Ionization (EI): This hard ionization technique bombards the molecule with high-energy electrons, leading to extensive fragmentation.[1] While this can sometimes result in the absence of a clear molecular ion peak, the resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound, invaluable for library matching and structural confirmation.[1]

-

Chemical Ionization (CI): A softer ionization technique, CI uses a reagent gas (e.g., methane, isobutane, or ammonia) to produce protonated molecules or adducts.[2] This method is advantageous for preserving the molecular ion, thereby providing clear molecular weight information.[2] For halogenated compounds, negative ion CI can also be a sensitive option.[2]

For a comprehensive analysis, employing both EI for detailed fragmentation information and CI for unambiguous molecular weight determination is recommended.

Predicted Mass Spectrum and Fragmentation Pathways under Electron Ionization

While a publicly available, verified mass spectrum for this compound is not readily found in major databases, we can predict its fragmentation pattern with a high degree of confidence based on the known behavior of structurally similar compounds, such as chloropyridines and aromatic compounds bearing fluorinated methyl groups.[3][4]

The Molecular Ion (M⁺˙)

The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (approximately 163 for the ³⁵Cl isotope and 165 for the ³⁷Cl isotope). Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments will be observed, with the M+2 peak having roughly one-third the intensity of the M peak. The stability of the aromatic ring suggests that the molecular ion should be observable under EI conditions.[5]

Key Fragmentation Pathways

The primary fragmentation of the molecular ion is anticipated to occur through several competing pathways, driven by the loss of its substituents and the stability of the resulting fragments.

-

Loss of a Chlorine Radical (-Cl•): Cleavage of the C-Cl bond is a common fragmentation pathway for chlorinated aromatic compounds.[6] This would result in a fragment ion at m/z 128.

-

Loss of a Fluorine Radical (-F•): The difluoromethyl group can lose a fluorine radical, leading to a fragment at m/z 144 (for ³⁵Cl) and 146 (for ³⁷Cl).

-

Loss of Hydrogen Fluoride (-HF): Elimination of a neutral HF molecule is another plausible pathway for fluorinated compounds, which would yield a radical cation at m/z 143 (for ³⁵Cl) and 145 (for ³⁷Cl).[6]

-

Loss of the Difluoromethyl Radical (-•CHF₂): Cleavage of the bond between the pyridine ring and the difluoromethyl group would result in a chloropyridinyl cation at m/z 112 (for ³⁵Cl) and 114 (for ³⁷Cl).[6]

-

Ring Fragmentation: The pyridine ring itself can undergo fragmentation, often initiated by the loss of HCN. For instance, the [M-Cl]⁺ fragment at m/z 128 could subsequently lose HCN to produce an ion at m/z 101.

The relative abundance of these fragments will depend on the stability of the resulting ions and the bond energies of the cleaved bonds.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a general procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Sample Preparation

-

Solvent Selection: this compound is soluble in common organic solvents. Dichloromethane or ethyl acetate are suitable choices.

-

Concentration: Prepare a stock solution of the compound at a concentration of 1 mg/mL. From this, create a working solution of 1-10 µg/mL for injection.

-

Purity: Ensure the solvent is of high purity (e.g., HPLC or GC grade) to avoid interference from impurities.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

-

Inlet: Use a split/splitless inlet, typically in split mode (e.g., 20:1 split ratio) to prevent column overloading. Set the inlet temperature to 250 °C.

-

Oven Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min. This will ensure good separation from any impurities.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 200 to cover the molecular ion and all expected fragments.

-

Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the solvent peak from saturating the detector.

-

Data Interpretation: A Self-Validating System

A robust analysis relies on a self-validating interpretation of the acquired data.

-

Retention Time: The retention time from the GC provides a characteristic identifier for the compound under the specified chromatographic conditions.

-

Molecular Ion Isotopic Pattern: The presence of the M⁺˙ and M+2⁺˙ peaks in the expected 3:1 ratio confirms the presence of one chlorine atom in the molecule.

-

Fragment Ion Isotopic Patterns: Any fragment containing the chlorine atom will also exhibit this characteristic isotopic pattern.

-

Logical Fragmentation: The observed fragment ions should correspond to logical losses from the molecular ion, as outlined in the predicted fragmentation pathways.

-

Library Matching: If a reference spectrum is available in a commercial or in-house library, a high match score provides strong evidence for the compound's identity.

Quantitative Analysis

For quantitative applications, such as determining the concentration of this compound in a sample, a calibration curve should be prepared using certified reference standards. Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity by monitoring only the most abundant and characteristic ions (e.g., m/z 163, 128, and 112).

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its unambiguous identification and characterization. By carefully selecting the ionization technique and optimizing instrumental parameters, detailed structural information can be obtained. While a publicly available mass spectrum is not currently widespread, a predictive understanding of its fragmentation behavior, based on the well-established principles of mass spectrometry and data from analogous compounds, provides a solid framework for its analysis. This guide serves as a practical resource for researchers and professionals working with this important chemical entity.

References

-

PubChem. 3-Chloro-2,6-difluoropyridine. National Center for Biotechnology Information. [Link]

-

Mass-analyzed threshold ionization spectroscopy of pyridine. Structural distortion in the first excited state. RSC Publishing. [Link]

-

PubChem. 3-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

-

NIST. Pyridine, 3-chloro-. NIST Chemistry WebBook. [Link]

-

NIST. Pyridine, 3-chloro-2,4,5,6-tetrafluoro-. NIST Chemistry WebBook. [Link]

-

PubChem. 2,3-Dichloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

-

Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. [Link]

-

Kuhn S. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. 2024. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Atta, S., Das, T., & Bhattacharya, S. (2012). Mass spectral analysis of chloropicrin under negative ion chemical ionization conditions. International Journal of Mass Spectrometry, 330-332, 124-131. [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. Mass spectral analysis of chloropicrin under negative ion chemical ionization conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridine, 3-chloro- [webbook.nist.gov]

- 4. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Solubility Profile & Handling of 3-Chloro-4-(difluoromethyl)pyridine

This guide provides a technical analysis of the solubility profile, physicochemical properties, and handling protocols for 3-Chloro-4-(difluoromethyl)pyridine , a critical fluorinated building block in medicinal chemistry and agrochemical synthesis.

Executive Summary

This compound (CAS: 1374659-44-5) is a halogenated pyridine derivative utilized primarily as an intermediate in the synthesis of kinase inhibitors and advanced crop protection agents.[1][2] Its chemical behavior is dominated by the electron-withdrawing nature of the chloro and difluoromethyl groups, rendering the free base highly lipophilic and sparingly soluble in neutral aqueous media.

Effective utilization of this compound requires a biphasic solubility strategy: utilizing non-polar/polar aprotic solvents for synthesis and purification, while converting to salt forms (e.g., hydrochloride) for biological assays requiring aqueous compatibility.

Physicochemical Profile

The solubility behavior of this compound is dictated by its structural electronic effects. The pyridine nitrogen provides a basic center (pKa ~2–3 estimated), allowing for protonation, while the lipophilic substituents (-Cl, -CHF₂) drive organic partitioning.

| Property | Value / Description |

| CAS Number | 1374659-44-5 |

| Molecular Formula | C₆H₄ClF₂N |

| Molecular Weight | 163.55 g/mol |

| Physical State | Colorless to light yellow liquid (at RT) |

| Predicted LogP | ~2.1 – 2.7 (Lipophilic) |

| Aqueous Solubility | Negligible (Free Base) |

| pKa (Calculated) | ~2.5 (Pyridine nitrogen) |

Solubility Landscape

Organic Solvent Compatibility

The free base exhibits excellent solubility in polar aprotic and chlorinated solvents. This profile supports its use in standard cross-coupling reactions (Suzuki-Miyaura) and nucleophilic substitutions.

-

Primary Solvents (High Solubility): Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethyl Acetate, Tetrahydrofuran (THF).

-

Secondary Solvents (Moderate Solubility): Ethanol, Methanol, Diethyl Ether.

-

Poor Solvents: Water, aliphatic hydrocarbons (Hexanes - partial solubility, often used for precipitation/crystallization).

Aqueous Solubility & Salt Formation

For biological applications, the free base is unsuitable due to precipitation. Aqueous solubility can be induced via protonation of the pyridine nitrogen.

-

Free Base: < 0.1 mg/mL (estimated) in pH 7.4 buffer.

-

Hydrochloride Salt: > 15 mg/mL in water (dependent on ionic strength).

Solvent Selection Matrix

Use the following matrix to select the optimal solvent based on your experimental phase.

| Application Phase | Recommended Solvent | Rationale |

| Synthesis (Reaction) | DCM, THF, DMF | High solubility; compatible with standard reagents. |

| Purification (Chromatography) | Hexane / Ethyl Acetate | Standard normal-phase eluent system. |

| Bioassay / Stock Solution | DMSO (10–100 mM) | Universal compatibility; stable stock storage. |

| Aqueous Delivery | 1.0 eq HCl (aq) | Converts to salt form for aqueous stability. |

Visualizations

Solubility Decision Tree

This logic flow guides researchers in selecting the appropriate solvent system based on the intended downstream application.

Figure 1: Decision tree for solvent selection based on experimental requirements.

Experimental Protocols

Protocol A: Kinetic Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation solubility of the compound in a specific solvent.

-

Preparation: Weigh approximately 5 mg of this compound into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 100 µL of the target solvent (e.g., PBS pH 7.4).

-

Agitation: Shake or vortex at room temperature (25°C) for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved material.

-

Quantification: Remove the supernatant and analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

-

Note: If the supernatant is clear, add more compound until precipitation is visible to ensure saturation.

-

Protocol B: Preparation of Hydrochloride Salt for Aqueous Studies

Objective: To convert the lipophilic free base into a water-soluble salt form.

-

Dissolution: Dissolve 100 mg of free base in 2 mL of diethyl ether or DCM.

-

Acidification: Dropwise add 1.0 equivalent of 4M HCl in dioxane (or concentrated aqueous HCl) while stirring at 0°C.

-

Precipitation: A white solid (hydrochloride salt) should precipitate immediately.

-

Isolation: Filter the solid or evaporate the solvent under a stream of nitrogen.

-

Drying: Dry under high vacuum to remove residual solvent and excess acid.

-

Result: The resulting salt is hygroscopic; store in a desiccator.

-

Handling & Stability

Safety Considerations

-

Hazards: The compound is an irritant to eyes, skin, and the respiratory system.[3]

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle inside a fume hood.

Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Inert gas (Argon or Nitrogen) recommended to prevent oxidation or hydrolysis over long periods.

-

Light: Protect from light; store in amber vials.

References

-

PubChem. Compound Summary: this compound (CAS 1374659-44-5).[1][2] National Library of Medicine. Available at: [Link][1][4]

-

Angene Chemical. Safety Data Sheet: 2-Chloro-3-(difluoromethyl)pyridine (Structural Analog Reference). Available at: [Link]

Sources

- 1. This compound | 1374659-44-5 | Benchchem [benchchem.com]

- 2. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. 4-Chloro-2-(difluoromethyl)pyridine | C6H4ClF2N | CID 58154524 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 3-Chloro-4-(difluoromethyl)pyridine: Sourcing, Synthesis, and Application in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Chloro-4-(difluoromethyl)pyridine in Medicinal Chemistry

In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. Among the privileged scaffolds, functionalized pyridines hold a prominent position due to their prevalence in a vast array of biologically active molecules.[1] this compound has emerged as a particularly valuable building block, offering a unique combination of chemical handles and physicochemical properties that are highly sought after in the development of novel therapeutics and agrochemicals.

The presence of the difluoromethyl group (CHF2) at the 4-position of the pyridine ring imparts a distinct electronic signature and modulates properties such as lipophilicity and metabolic stability. This, coupled with the reactive chlorine atom at the 3-position, provides a versatile platform for a range of chemical transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of this compound, from its commercial availability to its synthetic applications, with a focus on empowering researchers to leverage its full potential in their discovery programs.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective use in the laboratory. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 130913-39-4 | N/A |

| Molecular Formula | C6H3ClF2N | [2] |

| Molecular Weight | 163.54 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 168 - 170 °C | [2] |

| Density | 1.405 g/cm³ | [2] |

| Solubility | Insoluble in water; Soluble in common organic solvents | [2] |

| Flash Point | 65 °C | [2] |

Commercial Availability: A Curated List of Suppliers

For researchers and process chemists, a reliable supply of starting materials is critical. This compound is available from a number of reputable chemical suppliers. The following table provides a comparative overview to aid in procurement decisions.

| Supplier | Product Name | Purity | Available Quantities |

| Pipzine Chemicals | 3-Chloro-4-(trifluoromethyl)pyridine | Not specified | Bulk and custom orders |

| Thermo Scientific (Alfa Aesar) | This compound | 97% | Gram to multi-gram |

| BLDpharm | 4-Chloro-3-(difluoromethyl)pyridine hydrochloride | Not specified | Inquire for details |

| Conier Chem&Pharma Limited | 3-chloro-4-(trifluoromethyl)pyridine | Not specified | Inquire for details |

Synthetic Routes to this compound

The synthesis of this compound can be achieved through several routes. A common and effective method involves the chlorination of a 4-(difluoromethyl)pyridine precursor.[3] This approach leverages readily available starting materials and established chemical transformations. Another widely reported method involves the fluorination of 4-chloropyridine-3-carboxaldehyde using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).[3]

Caption: A simplified schematic of a common synthetic route to this compound.

Key Reactions and Mechanistic Insights for the Synthetic Chemist

The utility of this compound as a building block stems from its reactivity in two major classes of reactions that are fundamental to the construction of complex molecules in drug discovery.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality

The pyridine ring, being electron-deficient, is amenable to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. The difluoromethyl group at the 4-position of this compound serves as such an activating group, facilitating the displacement of the chloride at the 3-position by a variety of nucleophiles.[4][5][6][7] This reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nature of both the pyridine nitrogen and the difluoromethyl substituent.[4] This pathway provides a powerful means to introduce amines, alcohols, thiols, and other nucleophilic fragments, thereby enabling rapid diversification of the pyridine core.

Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution on this compound.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that has revolutionized the synthesis of biaryls and other carbon-carbon bond-containing structures. This compound serves as an excellent electrophilic partner in these palladium-catalyzed reactions.[8][9][10][11][12] The chloro-substituent can be readily coupled with a wide range of aryl and heteroaryl boronic acids and their derivatives, providing access to a diverse array of complex molecular architectures. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

The following protocol is a representative example of a Suzuki-Miyaura coupling reaction utilizing this compound and is adapted from established methodologies in the scientific literature.[8][9][11][12] This protocol is intended as a guide and may require optimization for specific substrates.

Workflow:

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Methodology:

-

Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

-

Reagent Addition: Add the arylboronic acid (1.1-1.5 eq.), a suitable palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2-3 eq.).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Applications in Drug Discovery and Agrochemicals

The versatility of this compound has led to its incorporation into a range of biologically active molecules. For instance, trifluoromethylpyridine derivatives are key structural motifs in several agrochemicals and pharmaceuticals.[1] The ability to readily form C-C and C-N bonds from this starting material allows for the efficient construction of complex scaffolds. An example of a drug candidate synthesized from a related chloro-trifluoromethylpyridine is Doravirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[13]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

-

MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available from: [Link]

-

Pipzine Chemicals. 3-Chloro-4-(trifluoromethyl)pyridine Manufacturer & Supplier China. Available from: [Link]

-

Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]

-

ResearchGate. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available from: [Link]

-

ResearchGate. Room-Temperature Palladium-Catalysed Suzuki-Miyaura Coupling of Arylboric Acid with Aryl Chlorides. Available from: [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]

-

ResearchGate. Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Available from: [Link]

-

YouTube. Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Available from: [Link]

-

PubMed Central. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]

-

YouTube. nucleophilic aromatic substitutions. Available from: [Link]

-

Pipzine Chemicals. 3-Chloro-4-(trifluoromethyl)pyridine Manufacturer & Supplier China. Available from: [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

-

PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link]

-

Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Available from: [Link]

- Google Patents. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.

-

Pipzine Chemicals. 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine. Available from: [Link]

-

YouTube. Amines Part 3 Pyridine Nucleophilic substitution reaction. Available from: [Link]

-

PubChem. 4-(Trifluoromethyl)pyridine. Available from: [Link]

-

Fluorine Notes. April 2017 — "NMR spectral characteristics of fluorocontaining pyridines". Available from: [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Chloro-4-(trifluoromethyl)pyridine Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity Chemical [pipzine-chem.com]

- 3. This compound | 1374659-44-5 | Benchchem [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholarship.claremont.edu [scholarship.claremont.edu]

- 13. mdpi.com [mdpi.com]

The Lipophilic Hydrogen Bond Donor: Strategic Deployment of the Difluoromethyl Group in Pyridine Scaffolds

The following technical guide is structured to serve as a definitive reference for the strategic deployment of the difluoromethyl (

The Bioisosteric Paradigm: Beyond "Fluorine Scan"

In modern medicinal chemistry, the difluoromethyl group (

Unlike the trifluoromethyl group (

Core Advantages in Pyridine Scaffolds:

-

Basicity Modulation: It attenuates the basicity of the pyridine nitrogen (lowering

), reducing lysosomotropic trapping and hERG channel affinity while maintaining solubility. -

Orthogonal Interaction: It provides a "handle" for hydrogen bonding in hydrophobic pockets where traditional donors (like

or -

Metabolic Blocking: It effectively blocks oxidative metabolism at labile sites (e.g., replacing an oxidizable methyl group) without the steric bulk of a

group.

Physicochemical Impact: The Data

The following table synthesizes the multiparametric impact of substituting the 2-position of a pyridine ring. Note the distinct behavior of

| Property | Pyridine ( | 2-Methyl Pyridine ( | 2-Difluoromethyl Pyridine ( | 2-Trifluoromethyl Pyridine ( |

| Electronic Effect ( | 0.00 | -0.17 (Donor) | ~0.32 (Withdrawing) | 0.54 (Strong Withdrawing) |

| Pyridine N | ~5.2 | ~6.0 | ~2.5 - 3.5 (Est.) | < 1.0 |

| H-Bond Donor Acidity ( | 0.00 | 0.00 | ~0.10 (Similar to Thiophenol) | 0.00 |

| Lipophilicity ( | Ref | +0.5 | +0.2 to +0.3 | +0.9 to +1.2 |

| Metabolic Stability | Low | Low (Benzylic oxid.) | High | High |

Data Interpretation: The

Visualizing the Interaction Landscape

The following diagram illustrates the "Lipophilic Hydrogen Bond Donor" concept, contrasting the steric and electrostatic environment of the

Figure 1: Mechanistic impact of the difluoromethyl group.[1][2] Note the dual role: electronic modulation of the ring and direct interaction with the target.

Synthetic Masterclass: Innate C-H Functionalization

While traditional methods involve deoxyfluorination of aldehydes (using DAST/Deoxo-Fluor), these conditions are harsh and often incompatible with late-stage drug intermediates.

The industry-standard protocol for installing

The "Self-Validating" Protocol (Baran/Fujiwara Method)

Reaction Class: Radical Substitution (Minisci) Reagent: Zinc Difluoromethanesulfinate (DFMS) - Commercially Available

Reagents & Materials:

-

Substrate: Pyridine derivative (1.0 equiv)

-

Reagent: Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv)

-

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq.[1] solution (5.0 equiv)

-

Solvent: Dichloromethane (DCM) / Water (

ratio) -

Additives: Trifluoroacetic acid (TFA) (1.0 equiv) Optional: Use if substrate is highly basic to activate the ring.

Step-by-Step Workflow:

-

Setup: To a vial equipped with a magnetic stir bar, add the Pyridine substrate (

) and DCM ( -

Reagent Addition: Add water (

) followed by DFMS ( -

Initiation: Cool the mixture to

in an ice bath. -

Oxidant Addition: Add TBHP (

) dropwise over 2 minutes. Caution: Exothermic. -

Reaction: Remove the ice bath and stir vigorously at Room Temperature (RT) for 12–24 hours.

-

Checkpoint: Monitor by LCMS. The radical species is electrophilic; it prefers the C2 or C4 positions of the pyridine.

-

-

Workup (Critical):

-

Dilute with DCM (

). -

Quench carefully with saturated aqueous

(gas evolution possible). -

Extract the aqueous layer with DCM (

). -

Dry combined organics over

, filter, and concentrate.[1]

-

-

Purification: Flash column chromatography.

products are typically less polar than the parent pyridine but more polar than

Synthetic Decision Tree

Figure 2: Synthetic decision matrix for installing the difluoromethyl group.

References

-

The "Lipophilic Hydrogen Bond Donor" Concept: Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017.

-

Innate C-H Functionalization Protocol: Fujiwara, Y., et al. "Practical and innate carbon–hydrogen functionalization of heterocycles."[1][3] Nature, 2012.[3]

-

Medicinal Chemistry Applications: Meanwell, N. A.[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

-

Reagent Information (DFMS): Baran Lab, Scripps Research Institute. "Zinc Difluoromethanesulfinate (DFMS)."[1]

Sources

- 1. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 3. Baran difluoromethylation reagent - Enamine [enamine.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Chloro-4-(difluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 3-Chloro-4-(difluoromethyl)pyridine, a key building block in medicinal and agricultural chemistry. The document details a plausible and efficient synthetic pathway, including a step-by-step experimental protocol. The causality behind experimental choices is explained, and the protocol is designed as a self-validating system. This guide is intended to provide researchers with the necessary information to confidently synthesize and utilize this important compound in their research and development endeavors.

Introduction

Halogenated pyridines are a critical class of heterocyclic compounds widely employed in the development of pharmaceuticals and agrochemicals. The introduction of fluorine-containing substituents, such as the difluoromethyl group (CHF₂), can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a valuable synthetic intermediate that combines the features of a chlorinated pyridine ring with a difluoromethyl group, making it an attractive scaffold for the design of novel bioactive molecules. Its structural motifs are found in a range of compounds being investigated for various therapeutic applications.

Synthetic Strategies: A Mechanistic Perspective

The synthesis of this compound can be approached through several strategic pathways. A common theme in the synthesis of substituted pyridines involves a multi-step process that sequentially introduces the desired functional groups onto the pyridine core.

A logical and efficient approach to the synthesis of this compound is the direct C-H difluoromethylation of a readily available starting material, 3-chloropyridine. This late-stage functionalization strategy is highly desirable as it minimizes the number of synthetic steps and avoids the lengthy preparation of pre-functionalized precursors.

Recent advancements in synthetic methodology have enabled the direct and regioselective introduction of the difluoromethyl group onto the pyridine ring. One such powerful method involves a radical-mediated C-H functionalization. This approach offers a direct route to the target molecule, as illustrated in the synthetic workflow below.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Direct C-H Difluoromethylation of 3-Chloropyridine

This protocol is based on established principles of radical difluoromethylation of heteroaromatics. The selection of reagents and conditions is critical for achieving good yield and selectivity. Sodium chlorodifluoroacetate is a convenient and effective source of the difluoromethyl radical precursor, difluorocarbene.[1]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Concentration | Supplier | Notes |

| 3-Chloropyridine | C₅H₄ClN | 113.54 | 99% | Sigma-Aldrich | - |

| Sodium chlorodifluoroacetate | C₂Cl F₂NaO₂ | 152.46 | 97% | Sigma-Aldrich | Handle with care, potential lachrymator. |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 98% | Sigma-Aldrich | Thermal radical initiator. |

| Acetonitrile (MeCN) | C₂H₃N | 41.05 | Anhydrous | Sigma-Aldrich | Use dry solvent for best results. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS grade | Fisher Scientific | For extraction. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS grade | Fisher Scientific | For extraction and chromatography. |

| Hexanes | C₆H₁₄ | 86.18 | ACS grade | Fisher Scientific | For chromatography. |

| Saturated aq. NaHCO₃ | - | - | - | - | For workup. |

| Brine | - | - | - | - | For workup. |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | Granular | Sigma-Aldrich | For drying organic layers. |

| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | Sigma-Aldrich | For column chromatography. |

Procedure

-

Reaction Setup: To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-chloropyridine (1.14 g, 10 mmol, 1.0 equiv.) and anhydrous acetonitrile (40 mL).

-

Addition of Reagents: To the stirred solution, add sodium chlorodifluoroacetate (3.05 g, 20 mmol, 2.0 equiv.) and AIBN (0.33 g, 2 mmol, 0.2 equiv.).

-

Reaction: Heat the reaction mixture to 80 °C under a nitrogen atmosphere and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After completion of the reaction (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water (50 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) followed by brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) to afford this compound as a colorless to pale yellow oil.

Characterization

The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

-

¹H NMR (CDCl₃, 400 MHz): δ 8.65 (s, 1H), 8.50 (d, J = 4.8 Hz, 1H), 7.45 (d, J = 4.8 Hz, 1H), 6.70 (t, J = 56.0 Hz, 1H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 151.2, 148.9, 145.0 (t, J = 25.3 Hz), 132.8, 124.5, 110.1 (t, J = 238.6 Hz).

-

¹⁹F NMR (CDCl₃, 376 MHz): δ -113.5 (d, J = 56.0 Hz).

-

MS (EI): m/z (%) = 163 (M⁺, 100), 128 (M⁺ - Cl, 45), 114 (M⁺ - CHF₂, 20).

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Sodium chlorodifluoroacetate can be irritating; avoid inhalation and contact with skin and eyes.

-

AIBN is a flammable solid and can decompose exothermically; store it properly and avoid exposure to high temperatures.

-

Acetonitrile is flammable and toxic; handle with care.

Trustworthiness and Validation

The provided protocol is based on established chemical principles for radical difluoromethylation. To ensure the success of the synthesis, it is crucial to:

-

Use anhydrous solvents and reagents to prevent unwanted side reactions.

-

Carefully monitor the reaction progress to determine the optimal reaction time.

-

Perform a thorough purification to remove any unreacted starting materials and byproducts.

-

Confirm the identity and purity of the final product using appropriate analytical techniques.

Conclusion

The synthesis of this compound via direct C-H difluoromethylation of 3-chloropyridine offers an efficient and direct route to this valuable building block. The protocol detailed in this application note provides a practical guide for researchers in the fields of medicinal chemistry and drug development. The incorporation of the difluoromethyl group can impart unique and beneficial properties to lead compounds, and the availability of a reliable synthetic route is essential for exploring the full potential of this chemical scaffold.

References

-

Pipzine Chemicals. 3-Chloro-4-(trifluoromethyl)pyridine. [Link]

-

Fujikawa, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101-111. [Link]

-

Organic Syntheses. (2022). O-Difluoromethylation of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one using Sodium Chlorodifluoroacetate. Org. Synth., 99, 164-180. [Link]

-

Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4169. [Link]

-

Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Organic and Biomolecular Chemistry, Advance Article. [Link]

Sources

Application Notes and Protocols for 3-Chloro-4-(difluoromethyl)pyridine: A Versatile Synthetic Intermediate

Introduction: The Strategic Value of the Difluoromethyl Group in Pyridine Scaffolds

The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and agrochemical design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make it a valuable tool for medicinal and agricultural chemists. Among the various fluorinated motifs, the difluoromethyl (CF₂H) group, a bioisostere of a hydroxyl or thiol group, has garnered significant attention. 3-Chloro-4-(difluoromethyl)pyridine stands out as a particularly useful synthetic intermediate, combining the versatile reactivity of a chloropyridine with the desirable properties of the difluoromethyl group.

This technical guide provides an in-depth exploration of this compound as a synthetic building block. We will delve into its synthesis, key reactivity patterns, and provide detailed, field-proven protocols for its application in cornerstone organic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These protocols are designed to be robust and reproducible, empowering researchers in their pursuit of novel molecular entities.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective and safe utilization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₄ClF₂N | [1] |

| Molecular Weight | 163.55 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 168-170 °C | |

| Density | 1.405 g/cm³ | |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, THF, DMF). Insoluble in water. | |

| Stability | Stable under normal conditions. |

Safety and Handling:

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, follow standard first-aid procedures and consult the Safety Data Sheet (SDS).

Synthesis of this compound

While several methods exist for the synthesis of fluorinated pyridines, a common strategy involves the transformation of a pre-functionalized pyridine ring. One plausible and industrially relevant approach is the chlorination and subsequent fluorination of a suitable pyridine precursor. For instance, the synthesis can be envisioned starting from a corresponding hydroxypyridine or through direct halogenation and difluoromethylation sequences. A general method for the synthesis of chloropyridines often involves the reaction of a hydroxypyridine with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The difluoromethyl group can be introduced through various methods, including the reaction of an aldehyde with diethylaminosulfur trifluoride (DAST) or other modern difluoromethylating reagents.

Core Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the chemistry of the chloropyridine core. The chlorine atom at the 3-position is susceptible to displacement through two primary pathways: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the difluoromethyl group enhances the electrophilicity of the pyridine ring, making it a competent substrate for these transformations.

Caption: Key reaction pathways for this compound.

Application Protocols

The following protocols are based on well-established methodologies for similar substrates and provide a robust starting point for the application of this compound in synthesis. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Aryl-Substituted Pyridines

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds.[3] This protocol describes the coupling of this compound with an arylboronic acid.

Causality Behind Experimental Choices:

-

Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄, is used to facilitate the catalytic cycle. The choice of a phosphine ligand is crucial for stabilizing the palladium species and promoting the reaction.

-

Base: A base, such as potassium carbonate, is required to activate the boronic acid for transmetalation to the palladium center.

-

Solvent: A mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water is often used to dissolve both the organic and inorganic reagents.

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Detailed Step-by-Step Methodology:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).

-

Add a degassed mixture of toluene (5 mL) and water (1 mL).

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired aryl-substituted pyridine.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of Aminopyridines

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[4] This protocol outlines the coupling of this compound with a primary or secondary amine.

Causality Behind Experimental Choices:

-

Catalyst System: A palladium precatalyst in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is highly effective for the amination of aryl chlorides.[1]

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.

-

Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic intermediates.

Detailed Step-by-Step Methodology:

-

In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and sodium tert-butoxide (1.4 mmol).

-

Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

-

Add anhydrous toluene (5 mL).

-

Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired aminopyridine derivative.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with Thiols

The electron-deficient nature of the pyridine ring in this compound facilitates nucleophilic aromatic substitution with soft nucleophiles like thiols.

Causality Behind Experimental Choices:

-

Nucleophile Activation: The thiol is typically deprotonated with a base to form the more nucleophilic thiolate anion.

-

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal for SNAr reactions as they solvate the cation of the base while leaving the nucleophile relatively "bare" and more reactive.

Detailed Step-by-Step Methodology:

-

To a solution of the desired thiol (1.1 mmol) in DMF (5 mL) at 0 °C, add a base such as sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the thiolate.

-

Add a solution of this compound (1.0 mmol) in DMF (2 mL) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by adding water (20 mL).

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the corresponding thioether.

Protocol 4: Sonogashira Coupling for the Synthesis of Alkynylpyridines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to valuable alkynylpyridine derivatives.

Causality Behind Experimental Choices:

-

Dual Catalyst System: This reaction typically employs a palladium catalyst to activate the aryl halide and a copper(I) co-catalyst to activate the alkyne.

-

Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and act as a scavenger for the hydrogen halide byproduct.

-

Solvent: A polar aprotic solvent like DMF or an amine solvent is commonly used.

Caption: Simplified catalytic cycles of the Sonogashira coupling.

Detailed Step-by-Step Methodology:

-

To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and copper(I) iodide (0.06 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol).

-

Add the terminal alkyne (1.2 mmol) via syringe.

-

Heat the reaction mixture to 60-80 °C and stir for 6-18 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a wide array of functionalized pyridine derivatives. Its strategic placement of a reactive chlorine handle and a bioisosteric difluoromethyl group makes it an attractive building block for both medicinal and agrochemical research. The protocols provided herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, nucleophilic aromatic substitution, and Sonogashira coupling offer reliable and adaptable methods for the derivatization of this important scaffold. As the demand for novel fluorinated compounds continues to grow, the utility of this compound as a key synthetic intermediate is poised to expand even further.

References

-

Pipzine Chemicals. (n.d.). 3-Chloro-4-(trifluoromethyl)pyridine Manufacturer & Supplier China. Retrieved February 3, 2026, from [Link]

- Google Patents. (2000). CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound.

- Google Patents. (1984). EP0110690A1 - Preparation of (trifluoromethyl)pyridines.

- Google Patents. (2018). CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.

- Google Patents. (1985). EP0146924A2 - Preparation of difluorpyridine compounds.

-

Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (2020). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... Retrieved February 3, 2026, from [Link]

-

ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved February 3, 2026, from [Link]

-

MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved February 3, 2026, from [Link]

-

ACS Publications. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. Retrieved February 3, 2026, from [Link]

-

Preprints.org. (2023). Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [ - Preprints.org. Retrieved February 3, 2026, from [Link]

-

Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved February 3, 2026, from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 3, 2026, from [Link]

-

ChemRxiv. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved February 3, 2026, from [Link]

-

Beilstein Journals. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Retrieved February 3, 2026, from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 3, 2026, from [Link]

-

Preprints.org. (2023). Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes. Hydrogen Chloride as a Coupling Product. Co-catalytic Effect of Water. Retrieved February 3, 2026, from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Retrieved February 3, 2026, from [Link]gov/pmc/articles/PMC8434198/)

Sources

- 1. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. 3-Chloro-4-(trifluoromethyl)pyridine Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity Chemical [pipzine-chem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Chloro-4-(difluoromethyl)pyridine

Executive Summary

3-Chloro-4-(difluoromethyl)pyridine represents a high-value scaffold in modern medicinal chemistry. The 4-difluoromethyl (

This guide details optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings. It moves beyond generic "screen-and-pray" approaches, offering a mechanistic rationale for ligand selection and base compatibility to ensure high yields and reproducibility.

Substrate Analysis & Strategic Considerations

The "Chlorine Problem" and Pyridine Coordination

Unlike their bromo- or iodo-analogues, 3-chloropyridines possess a strong C-Cl bond (

Solution: Use bulky, electron-rich phosphine ligands (e.g., dialkylbiaryl phosphines like XPhos or RuPhos) or N-heterocyclic carbenes (NHCs). These ligands facilitate oxidative addition to the aryl chloride and sterically prevent the pyridine nitrogen from coordinating to the metal center.

The Difluoromethyl ( ) Sensitivity

The

Solution: Prioritize weak inorganic bases (

Visualizing the Mechanistic Challenge

The following diagram illustrates the competition between productive catalysis and catalyst deactivation pathways specific to this substrate.

Figure 1: Mechanistic divergence showing critical failure points: N-coordination (poisoning) and base-mediated decomposition.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of biaryl derivatives.

Rationale: The use of XPhos Pd G4 precatalyst ensures the generation of the active monoligated

Materials

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G4 (2.0 – 5.0 mol%)

-

Base:

(3.0 equiv, finely ground) -